molecular formula C10H14FNO3S B2413588 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide CAS No. 898650-11-8

4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide

Cat. No.: B2413588
CAS No.: 898650-11-8
M. Wt: 247.28
InChI Key: SOULPKPNMSBMIW-UHFFFAOYSA-N
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Description

4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide: is a chemical compound with the molecular formula C10H14FNO3S and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a propyl group attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 4-fluoro-3-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The resulting amine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to form the sulfonamide derivative.

    Alkylation: Finally, the sulfonamide is alkylated with propyl bromide to introduce the propyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways .

Biology: In biological research, this compound is used to investigate the effects of sulfonamide derivatives on biological systems. It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .

Medicine: The compound is explored for its potential therapeutic applications. Sulfonamide derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound is evaluated for its efficacy in these areas .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the propyl group increases its hydrophobicity, potentially improving its interaction with biological membranes and targets .

Properties

IUPAC Name

4-fluoro-3-methoxy-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOULPKPNMSBMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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